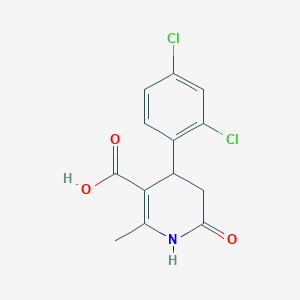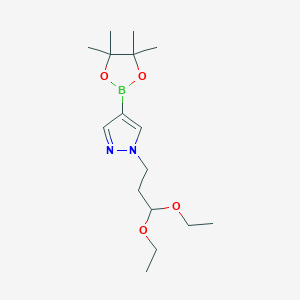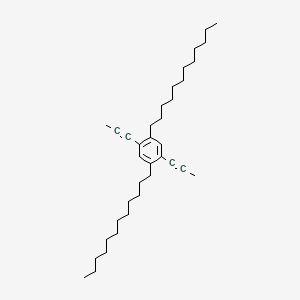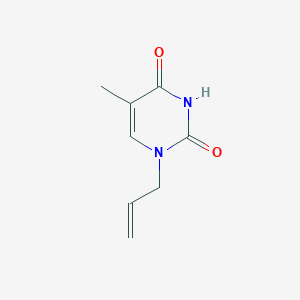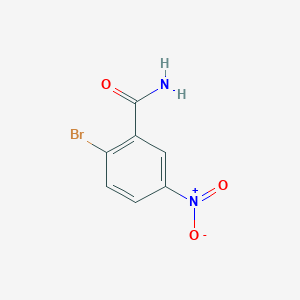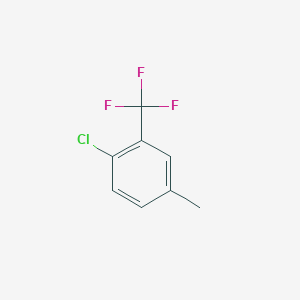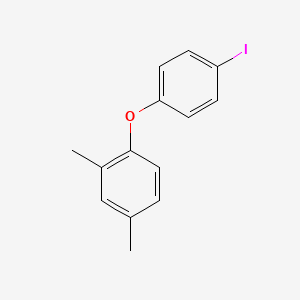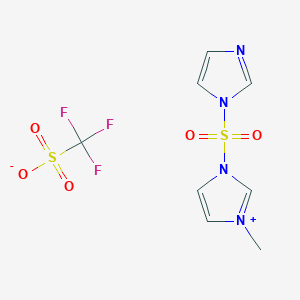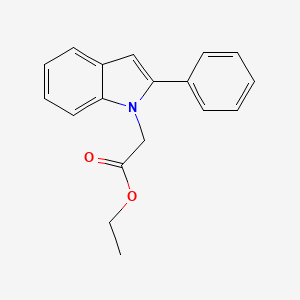
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate, also known as ethyl phenylacetate or ethyl phenylacetylglycinate, is an organic compound that is commonly used in scientific research. It is an ester of phenylacetic acid and ethanol, and is a colorless, odorless liquid with a slightly sweet taste. It is soluble in water and alcohol, and has a molecular weight of 212.27 g/mol. Ethyl phenylacetate is a versatile compound that is used in a variety of scientific applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate and its derivatives have been synthesized and characterized in various studies. These compounds are typically prepared through reactions involving indole derivatives and are characterized using techniques like NMR, IR, and mass spectroscopy. Such studies provide foundational knowledge for understanding the properties and potential applications of these compounds (Nassiri & Milani, 2020), (Koz’minykh et al., 2006).
Antimicrobial Activity
- Several studies have focused on the antimicrobial properties of compounds containing the ethyl 2-(2-phenyl-1H-indol-1-yl)acetate moiety. These compounds have been tested for their effectiveness against various microbial strains, showing promising results in inhibiting bacterial and fungal growth (Prasad, 2017), (Singh & Vedi, 2014).
Biological Activity Evaluation
- Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate derivatives have also been evaluated for various biological activities. Studies have shown that these compounds exhibit biological properties such as antifungal and antibacterial activities, making them potential candidates for pharmaceutical applications (Muralikrishna et al., 2014), (Rubab et al., 2017).
Mécanisme D'action
Target of Action
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
It is suggested that indole derivatives generally have high gi absorption and are bbb permeant .
Result of Action
Indole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
ethyl 2-(2-phenylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVURAYNPDJRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470750 | |
| Record name | Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |
CAS RN |
65746-57-8 | |
| Record name | Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






